2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline

Catalog No.
S904776
CAS No.
1040681-29-5
M.F
C18H18Cl3NO2
M. Wt
386.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)...

CAS Number

1040681-29-5

Product Name

2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline

IUPAC Name

2,4,5-trichloro-N-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]aniline

Molecular Formula

C18H18Cl3NO2

Molecular Weight

386.7 g/mol

InChI

InChI=1S/C18H18Cl3NO2/c19-15-8-17(21)18(9-16(15)20)22-10-12-3-5-13(6-4-12)24-11-14-2-1-7-23-14/h3-6,8-9,14,22H,1-2,7,10-11H2

InChI Key

VAEOOTWEPCPINH-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=C(C=C2)CNC3=CC(=C(C=C3Cl)Cl)Cl

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)CNC3=CC(=C(C=C3Cl)Cl)Cl

2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline is an organic compound characterized by a complex structure that includes an aniline core substituted with three chlorine atoms at the 2, 4, and 5 positions of the aromatic ring. The nitrogen atom in the aniline group is bonded to a benzyl moiety, which further contains a methoxy group linked to a tetrahydro-2-furanylmethoxy group. This unique configuration contributes to its distinctive chemical properties and potential applications in various fields.

Chemical Structure

  • Molecular Formula: C18H18Cl3NO2
  • Molecular Weight: 386.7 g/mol
  • CAS Number: 1040681-29-5

The compound's predicted boiling point is approximately 532 °C, and it has a density of around 1.355 g/cm³ .

There is no current information available regarding the mechanism of action of this compound in biological systems or its interaction with other molecules [].

Due to the absence of specific data, it is advisable to handle this compound with caution, assuming potential hazards like:

  • Skin and eye irritation: The aromatic amines can cause irritation upon contact [].
  • Chlorine toxicity: Chlorine atoms can be harmful if inhaled or absorbed through the skin [].
Typical of aniline derivatives. Notable reactions include:

  • Oxidation: The compound can be oxidized to form various derivatives by introducing additional functional groups.
  • Nucleophilic Substitution: The presence of chlorine atoms makes the compound susceptible to nucleophilic attack, allowing for the substitution of chlorine with other nucleophiles.
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or related compounds.

While specific biological activity data for 2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline is limited, related compounds in its class have been studied for their potential pharmacological effects. Aniline derivatives are often investigated for their roles in:

  • Antimicrobial Activity: Many aniline derivatives exhibit antibacterial and antifungal properties.
  • Anti-inflammatory Effects: Some compounds have shown promise in reducing inflammation in biological systems.
  • Potential Toxicity: Given the presence of chlorine substituents, there may be concerns regarding toxicity and environmental impact, necessitating further investigation .

The synthesis of 2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline typically involves multi-step processes:

  • Chlorination of Aniline: The initial step involves chlorinating aniline to introduce chlorine atoms at the 2, 4, and 5 positions.
  • Formation of Benzyl Ether: The next step includes reacting the chlorinated aniline with a benzyl halide to form the benzyl ether.
  • Attachment of Tetrahydrofuran Group: Finally, the tetrahydro-2-furanylmethoxy group is introduced through etherification or similar reactions.

These methods highlight the complexity and multiple stages required to synthesize this compound effectively .

2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline has potential applications in various fields:

  • Pharmaceuticals: Its structural characteristics may allow it to serve as a lead compound in drug development.
  • Agricultural Chemicals: Given its chemical properties, it may be explored as a pesticide or herbicide.
  • Material Science: The compound could be utilized in creating advanced materials due to its unique structural features.

Several compounds share structural similarities with 2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline. Here are some notable examples:

Compound NameStructureUnique Features
2,4-DichloroanilineC6H4Cl2NH2Fewer chlorine substituents; simpler structure
TrichloroanilineC6H3Cl3NH2Contains three chlorine atoms but lacks the complex side chain
N-[4-(Tetrahydro-2-furanylmethoxy)benzyl]anilineC17H19NO2Similar side chain but without chlorine substituents

The uniqueness of 2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline lies in its combination of multiple chlorine atoms and the complex tetrahydrofuran side chain, which may impart distinct chemical properties and biological activities not found in simpler analogs .

XLogP3

5.7

Dates

Last modified: 08-16-2023

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